molecular formula C19H25N3O4 B11644108 ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B11644108
M. Wt: 359.4 g/mol
InChI Key: QVVKCXUUWROPFK-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methoxy-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate is unique due to the combination of the indole and piperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 5-methoxy-3-[(2-piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-3-26-19(24)18-17(14-11-13(25-2)7-8-15(14)20-18)21-16(23)12-22-9-5-4-6-10-22/h7-8,11,20H,3-6,9-10,12H2,1-2H3,(H,21,23)

InChI Key

QVVKCXUUWROPFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CN3CCCCC3

Origin of Product

United States

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